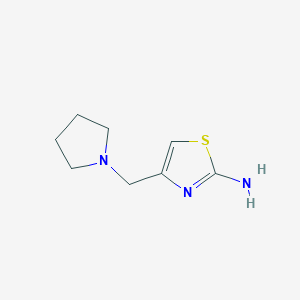

4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-8-10-7(6-12-8)5-11-3-1-2-4-11/h6H,1-5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCNPLJANDOZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366469 | |

| Record name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17386-09-3 | |

| Record name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine

An In-depth Technical Guide to the

Executive Summary

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] These derivatives exhibit a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The strategic modification of the 2-aminothiazole core, particularly at the C4 position, allows for the fine-tuning of pharmacological profiles to enhance potency and selectivity. This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway to 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine, a representative member of this valuable class of compounds.

This document, intended for researchers, medicinal chemists, and drug development professionals, details a well-established two-step synthetic sequence. The methodology begins with the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a direct nucleophilic substitution to introduce the pyrrolidinylmethyl side chain. We will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and discuss methods for the characterization and validation of the synthesized compounds. The causality behind experimental choices, potential challenges, and field-proven insights are integrated throughout the narrative to ensure both scientific integrity and practical applicability.

Introduction: The Significance of Substituted 2-Aminothiazoles

The thiazole ring is a vital pharmacophore in drug discovery.[4] When functionalized with an amino group at the C2 position, the resulting 2-aminothiazole moiety demonstrates a remarkable capacity for molecular interactions, enabling it to bind to a diverse array of biological targets.[2] This versatility has led to the development of numerous clinically significant drugs, such as the kinase inhibitor Dasatinib. The introduction of substituents onto the thiazole ring is a critical strategy for modulating a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The synthesis of this compound serves as an exemplary case study. The pyrrolidine ring is a common feature in bioactive molecules, often imparting favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability. The methylene linker provides conformational flexibility, allowing the pyrrolidine moiety to adopt an optimal orientation for binding within a target's active site. This guide presents a logical and reproducible pathway to access this and structurally related compounds for further investigation in drug discovery programs.

Retrosynthetic Analysis and Strategic Rationale

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The primary disconnection occurs at the C-N bond between the methylene linker and the pyrrolidine nitrogen, suggesting a nucleophilic substitution reaction as the final step. This disconnection leads to two key precursors: 4-(chloromethyl)-1,3-thiazol-2-amine and pyrrolidine.

The 4-(chloromethyl)-1,3-thiazol-2-amine intermediate can be further disconnected via the well-established Hantzsch thiazole synthesis.[5][6] This powerful ring-forming reaction constructs the thiazole core from an α-haloketone and a thioamide. In this case, 1,3-dichloroacetone serves as the three-carbon α,α'-dihaloketone component, and thiourea provides the requisite N-C-S fragment. This approach is favored due to the commercial availability of the starting materials, the reliability of the reactions, and the typically high yields achieved.

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway and Mechanistic Elucidation

The forward synthesis is executed in two principal stages, each chosen for its efficiency and scalability.

Stage 1: Hantzsch Synthesis of 4-(Chloromethyl)-1,3-thiazol-2-amine (Intermediate 1)

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-halocarbonyl compound with a thioamide.[4][5] For this synthesis, the reaction between 1,3-dichloroacetone and thiourea in a suitable solvent like ethanol proceeds readily to form the desired 2-amino-4-(chloromethyl)thiazole, typically isolated as its hydrochloride salt.

Causality of Experimental Design:

-

Reactants: 1,3-dichloroacetone provides the C4-C5-CH₂Cl backbone. Thiourea acts as the nucleophile and provides the N-C-N-S atoms to complete the ring.

-

Solvent: Ethanol is a common choice as it effectively dissolves both reactants and facilitates the reaction at a moderate reflux temperature.

-

Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on one of the chloromethyl carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic thiazole ring.

Caption: Conceptual workflow of the Hantzsch thiazole synthesis.

Stage 2: (Final Product)

The final step involves the nucleophilic substitution of the chloride on the C4-methyl group of Intermediate 1 with pyrrolidine. This is a standard SN2-type reaction.

Causality of Experimental Design:

-

Nucleophile: Pyrrolidine is a strong secondary amine nucleophile, well-suited for displacing the primary alkyl chloride.

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial. It serves to neutralize the HCl generated during the reaction (or from the hydrochloride salt of the starting material), preventing the protonation of pyrrolidine, which would render it non-nucleophilic.

-

Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and effectively solvate the cations, promoting the SN2 reaction pathway.

Detailed Experimental Protocols

Safety Precaution: 1,3-dichloroacetone is a lachrymator and skin irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of 4-(Chloromethyl)-1,3-thiazol-2-amine Hydrochloride (1)

-

Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (7.61 g, 0.10 mol) and ethanol (100 mL).

-

Stirring and Dissolution: Stir the mixture at room temperature until the thiourea is partially dissolved.

-

Addition of Ketone: Add 1,3-dichloroacetone (12.7 g, 0.10 mol) to the suspension. Note: An exothermic reaction may occur.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

-

Workup and Isolation: After completion, cool the mixture to room temperature and then further in an ice bath for 30 minutes. The product will precipitate as a white solid.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

-

Drying: Dry the product, 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride, under vacuum to a constant weight. The product is often of sufficient purity for the next step.

Protocol 2: (2)

-

Reagent Charging: To a 250 mL round-bottom flask, add 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride (1 ) (8.65 g, 0.05 mol), potassium carbonate (K₂CO₃) (17.28 g, 0.125 mol), and acetone (120 mL).

-

Addition of Amine: Add pyrrolidine (5.33 g, 6.2 mL, 0.075 mol) to the suspension.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup - Filtration: Once the reaction is complete, filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the salts with a small amount of acetone.

-

Workup - Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Data Presentation and Characterization

The identity and purity of the intermediate and final product must be confirmed through standard analytical techniques.

Quantitative Data Summary

| Parameter | Thiourea | 1,3-Dichloroacetone | Intermediate 1 (HCl salt) | Pyrrolidine | Final Product (2) |

| Formula | CH₄N₂S | C₃H₄Cl₂O | C₄H₆Cl₂N₂S | C₄H₉N | C₈H₁₃N₃S |

| MW ( g/mol ) | 76.12 | 126.97 | 185.09 | 71.12 | 183.27 |

| Equivalents | 1.0 | 1.0 | - | 1.5 | - |

| Typical Yield | - | - | 85-95% | - | 75-90% |

| Appearance | White Crystalline | Colorless Liquid | White Solid | Colorless Liquid | Off-white Solid |

Characterization Data (Expected)

-

Intermediate 1: 4-(Chloromethyl)-1,3-thiazol-2-amine Hydrochloride

-

¹H NMR (DMSO-d₆): δ ~4.8 (s, 2H, -CH₂Cl), δ ~7.0 (s, 1H, thiazole H5), δ ~9.5 (br s, 2H, -NH₂).

-

Mass Spec (ESI+): m/z = 149.0 [M+H]⁺ (for the free base).

-

-

Final Product: this compound

-

¹H NMR (CDCl₃): δ ~1.8 (m, 4H, pyrrolidine CH₂), δ ~2.6 (m, 4H, pyrrolidine CH₂), δ ~3.7 (s, 2H, -CH₂-N), δ ~5.0 (br s, 2H, -NH₂), δ ~6.5 (s, 1H, thiazole H5).

-

¹³C NMR (CDCl₃): δ ~23.5, δ ~54.0, δ ~58.0, δ ~105.0, δ ~150.0, δ ~168.0.

-

Mass Spec (ESI+): m/z = 184.1 [M+H]⁺.

-

IR (KBr, cm⁻¹): ~3300-3100 (N-H stretch), ~2960 (C-H stretch), ~1620 (N-H bend).

-

Field-Proven Insights and Troubleshooting

-

Purity of 1,3-Dichloroacetone: The quality of 1,3-dichloroacetone can impact the yield and purity of the Hantzsch reaction. Using freshly distilled or high-purity reagent is recommended to avoid side products.

-

Controlling the Final Substitution: While pyrrolidine is expected to react at the chloromethyl group, there is a small possibility of reaction at the C2-amino group under harsh conditions. The described protocol at room temperature with K₂CO₃ strongly favors the desired SN2 reaction at the C4-side chain. Using a milder base and controlling the temperature are key to ensuring selectivity.[7]

-

Product Isolation: The final product is a basic compound. During aqueous workup, care must be taken with pH adjustments. Acidic conditions will protonate the amines, making the compound water-soluble, while basic conditions will ensure it remains in the organic layer during extraction.

-

Toxicophore Consideration: While the 2-aminothiazole moiety is a privileged scaffold, it has also been identified as a potential structural alert or toxicophore in some contexts, primarily due to metabolic activation pathways.[8] Researchers should be aware of this and consider appropriate metabolic stability and safety assessments during the drug development process.

Conclusion

This guide has detailed a reliable, efficient, and well-documented two-step synthesis for this compound. The strategy leverages the classic Hantzsch thiazole synthesis for the construction of the heterocyclic core, followed by a straightforward nucleophilic substitution to install the desired side chain. The provided protocols are robust and scalable, offering a solid foundation for researchers in medicinal chemistry and organic synthesis. By understanding the mechanistic principles and key experimental parameters outlined, scientists can confidently produce this compound and its analogs for exploration in various therapeutic areas, contributing to the ongoing development of novel 2-aminothiazole-based drug candidates.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). Available from: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health (NIH). Available from: [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available from: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available from: [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available from: [Link]

- 2-aminothiazole derivative, preparation method, and use thereof. Google Patents.

-

Alkylation of 2-Aminothiazoles. ACS Publications. Available from: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH). Available from: [Link]

-

Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available from: [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The 2-Aminothiazole Scaffold: A Technical Guide to its Multifaceted Mechanisms of Action in Drug Discovery

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatility has led to its incorporation into numerous clinically significant drugs, including agents for cancer, inflammation, and infectious diseases.[2][3][4][5][6][7] This technical guide provides an in-depth exploration of the core mechanisms of action of 2-aminothiazole derivatives, with a primary focus on their role as kinase inhibitors. We will dissect the causality behind their biological effects, present validated experimental protocols for mechanism elucidation, and offer a balanced perspective on the scaffold's dual nature as both a pharmacophore and a potential toxicophore. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical scaffold.

The Central Role of 2-Aminothiazole as a Kinase Inhibitor

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole scaffold has proven exceptionally effective in targeting the ATP-binding pocket of numerous kinases, leading to the disruption of aberrant signaling pathways.

Inhibition of Cell Cycle and Mitotic Kinases

The uncontrolled proliferation of cancer cells is often driven by hyperactive kinases that govern cell cycle progression and mitosis. 2-aminothiazole derivatives have been successfully developed to target these critical regulators.

Biological Rationale: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for mitotic events, including centrosome maturation and chromosome segregation.[6][8] Their overexpression is common in various cancers and contributes to aneuploidy and tumorigenesis.[5][6][9]

Mechanism of Action: 2-aminothiazole derivatives function as ATP-competitive inhibitors of Aurora kinases. By occupying the ATP-binding site, they prevent the phosphorylation of key substrates, such as histone H3.[5][6][8] This inhibition disrupts the spindle assembly checkpoint, leading to mitotic arrest and ultimately, apoptosis in cancer cells.[8] Several compounds have demonstrated high selectivity for Aurora A, with IC50 values in the nanomolar range.[8]

Caption: Inhibition of Aurora A kinase by a 2-aminothiazole derivative.

Biological Rationale: CDKs are the master regulators of the cell cycle. Their sequential activation, through binding with cyclin partners, drives the cell through different phases (G1, S, G2, M).[8]

Mechanism of Action: Compounds such as SNS-032, which incorporate the 2-aminothiazole scaffold, are potent and selective inhibitors of CDKs.[10] By blocking the activity of key CDKs (e.g., CDK2, CDK7, CDK9), these derivatives prevent the phosphorylation of substrates like retinoblastoma protein (Rb), thereby halting the cell cycle, typically at the G1/S transition, and preventing cellular proliferation.

Interruption of Oncogenic Tyrosine Kinase Signaling

Tyrosine kinases are critical components of signaling pathways that control cell growth, proliferation, and survival. Many cancers are driven by mutations that lead to their constitutive activation.

Biological Rationale: Chronic Myeloid Leukemia (CML) is characterized by the Philadelphia chromosome, which results in the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives leukemogenesis. Src family kinases are also frequently overactive in solid tumors, promoting metastasis.

Mechanism of Action: Dasatinib is a powerful, multi-targeted inhibitor containing a 2-aminothiazole core that targets Bcr-Abl, Src family kinases, and c-Kit.[5][10] It binds to both the active and inactive conformations of the Abl kinase domain, making it effective against many imatinib-resistant mutations. This dual inhibition effectively shuts down the downstream signaling pathways responsible for CML cell proliferation and survival.

Caption: Dasatinib inhibits the Bcr-Abl signaling cascade in CML.

Biological Rationale: The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently activated signaling routes in human cancer, promoting cell growth and survival.

Mechanism of Action: Alpelisib is a potent and selective inhibitor of the p110α subunit of PI3K, and its structure features a 2-aminothiazole core.[10][11] By specifically blocking the α-isoform, Alpelisib inhibits the production of PIP3, leading to reduced activation of downstream effectors like AKT and mTOR, thereby curbing the growth of PIK3CA-mutated breast cancers.[10]

Quantitative Data on Kinase Inhibition

The potency of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound Class/Example | Target Kinase(s) | Reported IC50 Range | Therapeutic Area |

| Dasatinib | Bcr-Abl, Src | <1 nM | Oncology (CML) |

| Alpelisib | PI3Kα | ~5 nM | Oncology (Breast) |

| SNS-032 | CDK2, 7, 9 | 4 - 48 nM | Oncology |

| Aurora Kinase Inhibitors | Aurora A/B | 79 - 140 nM | Oncology |

| Casein Kinase 2 (CK2) Inhibitors | CK2 | 1.9 µM | Oncology |

Note: IC50 values are context-dependent and can vary based on assay conditions. Data compiled from multiple sources.[8][10]

Diverse Mechanisms Beyond Kinase Inhibition

While kinase inhibition is a dominant theme, the 2-aminothiazole scaffold's versatility extends to other important therapeutic targets.

Anti-inflammatory Action via COX Inhibition

Biological Rationale: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process, catalyzing the synthesis of prostaglandins.

Mechanism of Action: Certain series of 2-aminothiazole derivatives have demonstrated significant inhibitory activity against both COX-1 and COX-2.[3][6] Some analogs exhibit preferential inhibition of COX-2, which is desirable for reducing inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition. The IC50 values for some derivatives against COX-2 are in the potent sub-micromolar range (0.09–0.71 µM).[3][6]

Neuroprotection and Anti-Prion Activity

Biological Rationale: Neurodegenerative diseases, including prion diseases like Creutzfeldt-Jakob disease, are characterized by the misfolding and aggregation of specific proteins.[12] Prion diseases involve the conversion of the normal cellular prion protein (PrPC) into a pathological, infectious isoform (PrPSc).[12]

Mechanism of Action: A class of 2-aminothiazoles has been identified as potent anti-prion compounds.[3] While the precise mechanism is under active investigation, it is hypothesized that these molecules either stabilize the native PrPC conformation, preventing its conversion, or interfere with the PrPSc aggregation process. Additionally, other derivatives are being explored for Alzheimer's disease by targeting acetylcholinesterase and protecting neurons from oxidative stress-induced apoptosis.[13]

Validated Experimental Protocols for Mechanism Elucidation

To ensure scientific integrity, mechanistic claims must be supported by robust, self-validating experimental systems.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a trustworthy method to determine the affinity (Kd) of a 2-aminothiazole derivative for a target kinase.

Principle: This is a fluorescence resonance energy transfer (FRET) assay that measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by a test compound. The binding of a terbium-labeled anti-tag antibody to the kinase provides the FRET donor.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare serial dilutions of the 2-aminothiazole test compound in the appropriate kinase buffer. Prepare a solution containing the target kinase (e.g., Aurora A) pre-complexed with the terbium-labeled antibody. Prepare a solution of the fluorescent tracer.

-

Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilutions. Add 5 µL of the kinase/antibody complex to all wells.

-

Incubation: Add 5 µL of the fluorescent tracer to all wells. Seal the plate and incubate for 60 minutes at room temperature, protected from light. Causality: This incubation allows the binding reaction to reach equilibrium.

-

Detection: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at both 495 nm (terbium) and 665 nm (Alexa Fluor™ 647).

-

Data Analysis: Calculate the emission ratio (665 nm / 495 nm). Plot the emission ratio against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the dissociation constant (Kd).

-

Self-Validation: Include no-enzyme controls, no-tracer controls, and a known potent inhibitor as a positive control to validate assay performance.

Caption: Workflow for a FRET-based kinase binding assay.

Protocol: Cell-Based Western Blot for Target Engagement (Phospho-Histone H3)

This protocol verifies that the inhibitor engages its target in a cellular context.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) and grow to 70-80% confluency. Treat cells with various concentrations of the 2-aminothiazole Aurora kinase inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of the target protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. Incubate with a primary antibody specific for phospho-Histone H3 (Ser10). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Self-Validation: Re-probe the same membrane with an antibody for total Histone H3 and a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal loading and the specificity of the inhibition. A dose-dependent decrease in the phospho-H3 signal relative to the total H3 and loading control validates the inhibitor's mechanism.

A Balanced View: Privileged Structure vs. Toxicophore

While the 2-aminothiazole scaffold is highly valued, it is not without potential liabilities. It has been classified as a "structural alert" or toxicophore due to its potential for metabolic activation.[1]

Mechanism of Bioactivation: The thiazole ring can be metabolized by cytochrome P450 enzymes, primarily through C4-C5 epoxidation.[1] The resulting electrophilic epoxide is a reactive metabolite that can form covalent adducts with cellular nucleophiles like proteins and DNA, potentially leading to idiosyncratic drug toxicity.

Mitigation Strategies in Drug Development:

-

Structural Modification: Medicinal chemists can block or alter the sites of metabolism by adding substituents (e.g., methyl or fluoro groups) to the thiazole ring.

-

In Silico Prediction: Computational models can predict the likelihood of bioactivation for new analogs.

-

In Vitro Screening: Assays using liver microsomes and trapping agents like glutathione can be used early in development to identify compounds with a high propensity for forming reactive metabolites.[1]

A thorough understanding of this dual nature is crucial for designing safer and more effective 2-aminothiazole-based therapeutics.

Conclusion

The 2-aminothiazole core is a remarkably versatile and powerful scaffold in modern drug discovery. Its primary mechanism of action revolves around the competitive inhibition of a wide range of protein kinases, making it a mainstay of oncology research. However, its utility extends to other important targets in inflammation and neurodegeneration. The continued success of this scaffold will depend on a rational design approach that maximizes therapeutic efficacy while carefully mitigating the inherent potential for metabolic activation. By integrating detailed mechanistic studies, validated experimental protocols, and early safety assessments, the full potential of 2-aminothiazole derivatives can continue to be realized in developing next-generation therapeutics.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). ResearchGate. [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Publications. [Link]

- 2-aminothiazole derivative, preparation method, and use. (2012).

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Egyptian National Cancer Institute. [Link]

-

Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. [Link]

-

Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. (2010). PubMed Central. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). National Institutes of Health. [Link]

-

Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. mdpi.com [mdpi.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

Biological activity of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine

Foreword: A Roadmap for a Novel Chemical Entity

For drug discovery professionals, the journey of a new chemical entity (NCE) from concept to clinic is one of rigorous scientific inquiry. The molecule this compound (CAS 17386-09-3) represents such a starting point.[1] While specific biological data for this compound is not yet prevalent in published literature, its structure is a compelling amalgamation of two powerful pharmacophores: the 2-aminothiazole core and a pyrrolidine-containing side chain.

This guide, therefore, serves as a scientific prospectus. It is designed not to report existing data, but to leverage our deep understanding of medicinal chemistry and established experimental workflows to predict the compound's biological potential and to provide a robust, actionable framework for its investigation. We will proceed by dissecting the molecule's constituent parts, hypothesizing its most probable biological activities, and detailing the precise experimental protocols required to validate these predictions.

Pharmacophore Deconstruction and Rationale

The structure of this compound suggests a molecule designed with intent. It combines a biologically "privileged" core with a substituent known to enhance pharmacokinetic properties.

The 2-Aminothiazole Core: A Privileged Scaffold

The 2-aminothiazole ring is a cornerstone of modern medicinal chemistry, recognized for its frequent appearance in biologically active compounds and approved pharmaceuticals.[2][3] This scaffold is a versatile hydrogen bond donor and acceptor and can participate in various non-covalent interactions with biological targets. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including:

-

Anticancer Activity: This is perhaps the most prominent role of the 2-aminothiazole scaffold. It forms the central core of the blockbuster tyrosine kinase inhibitor Dasatinib , used in cancer therapy.[2] Its derivatives have shown potent, often nanomolar, inhibitory activity against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[2]

-

Antimicrobial and Antifungal Activity: The scaffold is integral to numerous compounds designed to combat bacterial and fungal pathogens.[4][5][6]

-

Anti-inflammatory and Analgesic Properties: Many derivatives exhibit significant anti-inflammatory and pain-reducing effects.[5][6]

-

Antiviral and Antioxidant Potential: The literature also documents antiviral (including anti-HIV) and antioxidative properties for various substituted 2-aminothiazoles.[5][6]

However, it is crucial to acknowledge a potential liability: the 2-aminothiazole group has been classified as a potential toxicophore, susceptible to metabolic activation that can lead to reactive metabolite formation.[3] Therefore, early toxicological assessment is a mandatory step in its development pathway.

The 4-(Pyrrolidin-1-ylmethyl) Substituent: The Modulator

The substituent at the 4-position is critical for modulating the activity and properties of the core scaffold. The choice of a pyrrolidin-1-ylmethyl group is insightful for several reasons:

-

Improved Physicochemical Properties: The five-membered, saturated pyrrolidine ring increases the three-dimensionality (sp3 character) of the molecule, which is often correlated with higher clinical success rates.[7]

-

Enhanced Solubility and Permeability: The basic nitrogen atom of the pyrrolidine ring will be protonated at physiological pH. This positive charge can significantly improve aqueous solubility and facilitate interactions with biological targets. The overall lipophilicity and polarity balance introduced by this group can enhance cell membrane permeability.

-

Target Engagement: The pyrrolidine ring and the flexible methylene linker can act as a key binding motif, occupying hydrophobic pockets or forming ionic bonds within a target protein's active site.

Our central hypothesis is that the 4-(pyrrolidin-1-ylmethyl) group will confer favorable pharmacokinetic properties and potentially orient the 2-aminothiazole core for potent and selective engagement with specific biological targets, most notably protein kinases.

Predicted Biological Profile & Experimental Validation Plan

Based on the pharmacophore analysis, we predict the primary biological activity of this compound to be in the domain of oncology, with secondary potential as an antimicrobial agent. Below are the detailed protocols for validation.

Primary Hypothesis: Anticancer Activity via Kinase Inhibition

Rationale: The 2-aminothiazole core is a well-established "hinge-binding" motif for protein kinases. We hypothesize that our target compound will exhibit anti-proliferative activity against cancer cell lines by inhibiting one or more protein kinases involved in cell growth and survival signaling.

Caption: Workflow for evaluating anticancer potential.

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer[5]) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Dasatinib).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Secondary Hypothesis: Antimicrobial Activity

Rationale: The 2-aminothiazole scaffold is present in various antimicrobial agents.[6] The cationic nature of the protonated pyrrolidine may enhance interaction with negatively charged bacterial cell walls.

-

Strain Preparation: Prepare an inoculum of bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) adjusted to a 0.5 McFarland standard.

-

Compound Preparation: Perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Concentrations should range from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum), a negative control well (broth only), and a standard antibiotic control (e.g., Ampicillin[8]).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Compound | Organism | Predicted MIC (µg/mL) | Reference Drug (Ampicillin) MIC (µg/mL) |

| Test Compound | S. aureus | To Be Determined | 2-8 |

| Test Compound | E. coli | To Be Determined | 4-16 |

| Data shown for reference drugs are typical ranges. |

Synthetic Strategy and Characterization

A plausible and efficient synthesis of the target compound can be achieved via a modified Hantzsch thiazole synthesis.

-

Step 1: Synthesis of 1-chloro-3-(pyrrolidin-1-yl)propan-2-one. React 1,3-dichloroacetone with one equivalent of pyrrolidine in a suitable solvent like acetonitrile with a non-nucleophilic base (e.g., diisopropylethylamine) to achieve selective mono-substitution.

-

Step 2: Cyclocondensation. React the resulting α-haloketone from Step 1 with thiourea in refluxing ethanol. The thiourea nitrogen attacks the carbonyl carbon, followed by intramolecular cyclization and dehydration to yield the final product, this compound.

-

Purification and Characterization: The final product should be purified by column chromatography. Its structure must be confirmed using:

-

¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental formula (C₈H₁₃N₃S, MW: 183.274).[1]

-

ADMET Profiling: A Critical Path

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial, especially given the potential toxicophore nature of the 2-aminothiazole ring.[3]

Caption: Tiered workflow for ADMET profiling.

Conclusion and Future Directions

The compound this compound stands as a promising, yet uncharacterized, chemical entity. Its structure intelligently combines a privileged anticancer and antimicrobial scaffold with a substituent designed to confer favorable drug-like properties. The primary hypothesis points towards a role as a protein kinase inhibitor for oncological applications.

The experimental workflows detailed in this guide provide a comprehensive and scientifically rigorous roadmap for elucidating its biological activity and assessing its therapeutic potential. Successful validation of its anticancer activity, coupled with a favorable ADMET profile, would position this molecule as a strong lead candidate for further preclinical development.

References

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.

- A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Deriv

- 2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed.

- Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- This compound | CAS 17386-09-3. Santa Cruz Biotechnology.

- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.

- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.

- Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PubMed Central.

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals.

Sources

- 1. scbt.com [scbt.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectjournals.com [connectjournals.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine . The structural elucidation of novel chemical entities is the bedrock of modern chemical and pharmaceutical science. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide provides a detailed analysis of the expected spectroscopic data for the title compound, based on its constituent functional groups and data from analogous structures.

The molecule, with the chemical formula C₈H₁₃N₃S and a molecular weight of 183.27 g/mol , presents a unique combination of a 2-aminothiazole heterocycle, a saturated pyrrolidine ring, and a methylene linker.[1][2] Understanding its spectral signature is crucial for confirming its identity in synthesis, assessing its purity, and studying its interactions in biological systems.

Molecular Structure and Functional Group Analysis

To logically predict the spectroscopic output, we must first deconstruct the molecule into its primary components. The numbering convention used in this guide for NMR assignments is illustrated below.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete structural map can be assembled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this molecule, we anticipate signals corresponding to the thiazole proton, the primary amine protons, and the aliphatic protons of the methylene bridge and pyrrolidine ring. The choice of solvent (e.g., DMSO-d₆ vs. CDCl₃) will affect the positions of exchangeable protons (NH₂). DMSO-d₆ is often preferred for its ability to clearly resolve N-H signals.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

|---|---|---|---|---|

| H5 (Thiazole) | ~6.5 - 6.8 | Singlet (s) | 1H | The sole proton on the electron-rich thiazole ring. Its chemical shift is influenced by the adjacent sulfur and nitrogen atoms. |

| NH₂ (Amine) | ~7.0 - 7.3 | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine. The broadness is due to quadrupole effects and exchange. This signal's position is highly solvent-dependent. |

| H6 (-CH₂- bridge) | ~3.6 - 3.8 | Singlet (s) | 2H | Methylene protons adjacent to the thiazole ring and the pyrrolidine nitrogen. The singlet nature arises from the absence of adjacent protons. |

| H8, H11 (Pyrrolidine α-CH₂) | ~2.5 - 2.7 | Triplet (t) or Multiplet (m) | 4H | Protons on the carbons directly attached to the pyrrolidine nitrogen (N7). They are deshielded by the nitrogen and will likely appear as a multiplet due to coupling with the β-protons. |

| H9, H10 (Pyrrolidine β-CH₂) | ~1.7 - 1.9 | Multiplet (m) | 4H | Protons on the β-carbons of the pyrrolidine ring. They are in a typical aliphatic environment and will show complex coupling with the α-protons.[3] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and functionalization.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

|---|---|---|

| C2 (Thiazole, C-NH₂) | ~168 - 172 | The carbon of the aminothiazole group (N-C=S) is significantly deshielded and typically appears at a very low field. |

| C4 (Thiazole, C-CH₂) | ~148 - 152 | The other sp² carbon of the thiazole ring, deshielded by the adjacent nitrogen and sulfur atoms. |

| C5 (Thiazole, C-H) | ~105 - 110 | The protonated carbon of the thiazole ring, appearing at a higher field than the other ring carbons. |

| C6 (-CH₂- bridge) | ~55 - 60 | The methylene bridge carbon, influenced by the adjacent pyrrolidine nitrogen and thiazole ring. |

| C8, C11 (Pyrrolidine α-C) | ~52 - 55 | The α-carbons of the pyrrolidine ring, deshielded by the adjacent nitrogen. |

| C9, C10 (Pyrrolidine β-C) | ~22 - 25 | The β-carbons of the pyrrolidine ring, found in a typical aliphatic chemical shift range.[3] |

Experimental Protocol: NMR Spectroscopy

A robust protocol ensures data quality and reproducibility.

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated solvent (e.g., DMSO-d₆). The use of a high-purity solvent is critical. Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data at a controlled temperature (e.g., 25 °C).

-

Use a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which vibrate at characteristic frequencies when exposed to infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the N-H, C-H, C=N, and C-N bonds.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3450 - 3250 | N-H Stretch | Medium-Strong | Primary Amine (NH₂) |

| 3150 - 3050 | C-H Stretch | Weak | Aromatic C-H (Thiazole ring) |

| 2980 - 2850 | C-H Stretch | Medium-Strong | Aliphatic C-H (Pyrrolidine & Methylene) |

| 1640 - 1610 | C=N Stretch | Strong | Thiazole Ring |

| 1580 - 1550 | N-H Bend | Medium | Primary Amine (NH₂) |

| 1350 - 1250 | C-N Stretch | Medium | Aromatic & Aliphatic Amines |

The presence of a pair of bands in the 3450-3250 cm⁻¹ region would be highly characteristic of the primary amine's symmetric and asymmetric N-H stretching modes.[4] The strong C=N stretch is indicative of the thiazole heterocycle.[5]

Experimental Protocol: IR Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for ease of use and minimal sample preparation.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify and label the major absorption peaks, correlating them with the functional groups listed in Table 3.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

Predicted Mass Spectrum (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a protonated molecular ion [M+H]⁺ with minimal initial fragmentation.

-

Molecular Ion: With a molecular formula of C₈H₁₃N₃S, the exact mass is 183.0857. The primary peak expected in the high-resolution mass spectrum under positive ion mode would be the [M+H]⁺ ion at m/z 184.0935 .

-

Fragmentation Analysis: The bond between the methylene bridge and the pyrrolidine ring (C6-N7) is a likely point of cleavage due to the stability of the resulting fragments.

Caption: Plausible ESI-MS fragmentation pathways for the target molecule.

Table 4: Predicted Major Mass Fragments

| m/z (Monoisotopic) | Proposed Formula | Proposed Structure / Fragment Name |

|---|---|---|

| 184.09 | [C₈H₁₄N₃S]⁺ | [M+H]⁺ (Parent Ion) |

| 113.02 | [C₄H₅N₂S]⁺ | 2-Amino-4-methylenethiazole cation (from cleavage of the CH₂-N(pyrrolidine) bond) |

| 84.08 | [C₅H₁₀N]⁺ | Pyrrolidin-1-ylmethyl cation (from cleavage of the Thiazole-CH₂ bond) |

The most intense fragment is often the most stable one. In this case, the fragment at m/z 84.08, corresponding to the N-methylenepyrrolidinium cation, is expected to be a prominent peak due to its stability.[3]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) is often added to promote protonation in positive ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument for high-resolution data.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Perform MS/MS (or tandem MS) on the parent ion (m/z 184.09) to confirm the proposed fragmentation patterns.

-

-

Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ peak and major fragment ions. Use the instrument's software to calculate the elemental composition from the high-resolution mass data to confirm the molecular formula.

Conclusion

The synergistic application of NMR, IR, and MS provides a definitive and robust method for the structural confirmation of this compound. The predicted data in this guide—summarized by key ¹H NMR signals for the thiazole and pyrrolidine moieties, characteristic IR stretches for the amine and heterocyclic rings, and a clear molecular ion peak with logical fragmentation in the mass spectrum—forms a comprehensive analytical profile. Researchers can use this guide as a benchmark for verifying the successful synthesis and purity of this compound, ensuring the reliability of their subsequent scientific investigations.

References

-

ResearchGate. Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. [Link]

-

PubChem. 4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate. [Link]

-

PubChem. 4-{(3R)-3-[(1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine. [Link]

-

PubMed Central. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. [Link]

-

NIST WebBook. Pyrrolidine, 1-[(4-amino-1,2,5-thiadiazol-3-yl)carbonyl]-. [Link]

-

PubMed Central. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. [Link]

-

PubMed Central. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. [Link]

-

SpectraBase. 4-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid - Optional[1H NMR] - Spectrum. [Link]

-

PubMed. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. [Link]

-

ResearchGate. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. [Link]

-

PubMed Central. 3-Ethylsulfanyl-5-methyl-1-phenyl-7-(pyrrolidin-1-yl)-1H-pyrimido[4,5-e][1][6][7]thiadiazine. [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

-

MDPI. (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate | C11H16N4O3S | CID 46867137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-{(3R)-3-[(1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine | C14H15N5S | CID 164513191 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of Novel 2-Aminothiazole Compounds

Foreword: The 2-Aminothiazole Scaffold - A Privileged Motif in Drug Discovery

The 2-aminothiazole core is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2] This heterocyclic motif is not merely a synthetic curiosity; it is a foundational component of numerous clinically approved therapeutics, including the tyrosine kinase inhibitor Dasatinib, and a vast library of compounds demonstrating a wide spectrum of biological activities.[3][4][5][6] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, making the 2-aminothiazole scaffold a fertile ground for novel drug discovery.[3][4][6]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, templated approach to present a logical, field-proven workflow for the comprehensive in vitro evaluation of novel 2-aminothiazole derivatives. Our objective is to move beyond simple procedural lists and delve into the causality behind experimental choices, providing a self-validating framework to identify and de-risk promising clinical candidates efficiently. We will navigate the critical path from initial high-throughput screening to detailed mechanistic and safety profiling, ensuring that by the end of this journey, the most robust candidates are primed for the challenges of in vivo assessment.

Section 1: The Strategic Framework - A Funnel-Based Screening Cascade

In early-stage drug discovery, efficiency is paramount. We are tasked with sifting through potentially hundreds of synthesized analogues to find the few with genuine therapeutic potential. A tiered, or funnel-based, screening cascade is the most logical and resource-effective strategy. This approach uses broad, high-throughput assays at the outset to eliminate inactive compounds, followed by progressively more complex and specific assays to characterize the remaining "hits."

This workflow ensures that the most resource-intensive experiments are reserved for a small number of highly promising molecules, maximizing the return on investment of time and resources.

Caption: The Drug Discovery Funnel for 2-Aminothiazoles.

Section 2: Tier 1 - Casting a Wide Net with Primary Biological Screening

The initial goal is to rapidly identify compounds that exhibit the desired biological effect. The choice of primary assay is dictated by the therapeutic goal.

Anticancer Activity: Cytotoxicity as the First Filter

For oncology programs, the first question is simple: does the compound kill or inhibit the growth of cancer cells? Colorimetric assays like the MTT or XTT assay are the workhorses for this stage due to their scalability, cost-effectiveness, and reproducibility.[7][8][9][10]

Causality: These assays measure the metabolic activity of a cell population, which serves as a robust proxy for cell viability.[7][8] The core principle is the reduction of a tetrazolium salt (like MTT) by mitochondrial dehydrogenases in living cells to form a colored formazan product.[7] The intensity of the color is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects. The XTT assay is an advantageous alternative as its formazan product is water-soluble, eliminating a solubilization step required for MTT.[11]

-

Cell Seeding: Plate cancer cells (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the novel 2-aminothiazole compounds in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to observe effects on cell proliferation.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

| Compound ID | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A2780 (Ovarian) IC50 (µM) |

| AMT-001 | 2.5 | 5.1 | 3.8 |

| AMT-002 | > 50 | > 50 | > 50 |

| AMT-003 | 0.8 | 1.2 | 0.5 |

| Doxorubicin | 0.1 | 0.2 | 0.08 |

Antimicrobial Activity: Identifying Bacterial and Fungal Inhibitors

For infectious disease programs, the primary screen aims to detect growth inhibition of relevant microbial strains. The agar well diffusion method is a straightforward and widely used technique for initial screening.[3][12]

Causality: This method relies on the diffusion of the test compound from a well through an agar medium seeded with a specific microorganism. If the compound has antimicrobial activity, it will create a clear "zone of inhibition" where microbial growth is prevented. The diameter of this zone provides a qualitative measure of the compound's potency.

-

Media Preparation: Prepare and sterilize appropriate agar media (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour into sterile Petri dishes.

-

Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Evenly spread the inoculum over the surface of the agar plates.

-

Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar.

-

Compound Loading: Add a fixed volume (e.g., 50 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well. Include solvent-only and standard antibiotic (e.g., Ciprofloxacin, Fluconazole) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Data Acquisition: Measure the diameter of the zone of inhibition in millimeters.

Section 3: Tier 2 - Unraveling Potency and Mechanism of Action

Compounds that pass the primary screen ("hits") must be further characterized. This tier focuses on quantifying their potency and, crucially, identifying their molecular target.

Target Validation: Kinase Inhibition as a Case Study

The 2-aminothiazole scaffold is a well-established "hinge-binder" for protein kinases, making kinase inhibition a primary hypothesis for the mechanism of action of many anticancer derivatives.[1][13] Direct measurement of enzyme inhibition is essential to validate this hypothesis.[14][15]

Causality: Kinase assays directly measure the catalytic activity of a specific kinase enzyme. By introducing an inhibitor, we can quantify its ability to block the phosphorylation of a substrate. This provides a direct measure of target engagement and potency (IC50 or Ki value), which is fundamental to building a structure-activity relationship (SAR).[1][16] Selectivity is assessed by testing the compound against a panel of different kinases.

Caption: Competitive Inhibition of a Protein Kinase.

-

Reagents: Recombinant active kinase, corresponding peptide substrate tagged with a fluorophore, ATP, and assay buffer.

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase and the test compound (or DMSO for control). Incubate briefly to allow for binding.

-

Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes).

-

Termination & Detection: Stop the reaction. The specific detection method depends on the assay kit (e.g., measuring fluorescence polarization or using an antibody to detect the phosphorylated product).

-

Analysis: Calculate the percentage of inhibition relative to the DMSO control. Plot inhibition versus log concentration and fit to a four-parameter logistic equation to determine the IC50 value.

| Compound ID | Target Kinase: Aurora A (IC50, nM) | Off-Target: Src (IC50, nM) | Off-Target: VEGFR2 (IC50, nM) |

| AMT-003 | 15 | 850 | > 10,000 |

| AMT-009 | 22 | 150 | 2,500 |

| Dasatinib | 25 | 0.8 | 8 |

Cellular Target Engagement

While a biochemical assay confirms interaction with an isolated protein, a cellular target engagement assay confirms that the compound can enter the cell and bind to its intended target in the complex native environment.[17][18][19]

Causality: Techniques like the Cellular Thermal Shift Assay (CETSA) are based on the principle of ligand-induced thermal stabilization.[18] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (un-denatured) target protein remaining, we can confirm binding inside the cell.

Caption: General Workflow for a CETSA Experiment.

Section 4: Tier 3 - Proactive Safety and ADME Profiling

A potent compound is useless if it is toxic or has poor drug-like properties. Early in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step to "fail early" and de-risk candidates before expensive in vivo studies.[20][21][22][23]

Cardiotoxicity: The hERG Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[24][25][26] Regulatory agencies mandate hERG testing for nearly all new chemical entities. The automated patch-clamp assay is the gold standard, as it directly measures the flow of ions through the hERG channel in cells expressing it.[24]

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK-293).

-

Assay Execution: Utilize an automated patch-clamp platform (e.g., QPatch, SyncroPatch). Cells are captured, and a gigaseal is formed. The whole-cell configuration is then established.

-

Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current.

-

Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound.

-

Data Acquisition: Measure the hERG tail current at each concentration.

-

Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Determine the IC50 value from the concentration-response curve.

| Compound ID | hERG IC50 (µM) | Risk Assessment |

| AMT-003 | 25.5 | Low Risk |

| AMT-011 | 0.9 | High Risk |

| Terfenadine | 0.15 | Known Inhibitor |

Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test is a rapid bacterial assay used to assess the mutagenic potential of a chemical compound.[27][28][29] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) due to mutations in the histidine operon.[30][31] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium.[30] Because many chemicals only become mutagenic after being processed by the liver, the test is run both with and without an S9 fraction, a rat liver extract that simulates mammalian metabolism.[31]

-

Strain Preparation: Grow overnight cultures of the required Salmonella typhimurium tester strains (e.g., TA98, TA100).

-

Metabolic Activation: Prepare the S9 mix (if required) containing the S9 liver fraction and cofactors.

-

Exposure: In a test tube, mix the tester strain culture, the test compound at various concentrations, and either the S9 mix or a control buffer.

-

Plating: Add molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) to the tube, mix gently, and pour onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

Conclusion: Synthesizing a Data-Driven Path Forward

The in vitro evaluation of novel 2-aminothiazole compounds is a systematic process of evidence gathering. By employing a strategic, funnel-based cascade of assays, we move from broad biological activity to specific molecular interactions and crucial safety assessments. This integrated approach, combining cytotoxicity screening, mechanistic studies like kinase inhibition, cellular target engagement confirmation, and early safety profiling (hERG, Ames), provides the robust, multi-faceted data package necessary for confident decision-making. The compounds that successfully navigate this rigorous gauntlet are not just "hits"; they are well-characterized, de-risked lead candidates with a strong empirical foundation for advancement into the definitive, and far more costly, realm of in vivo studies.

References

-

Microbial Mutagenicity Assay: Ames Test. (2018). National Institutes of Health (NIH). [Link]

-

The Ames Test. (n.d.). Lawrence University. [Link]

-

Ames Mutagenicity Test. (n.d.). Nelson Labs. [Link]

-

Ames test. (2024). Wikipedia. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Saeedi, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. [Link]

-

The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. [Link]

-

Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2025). ChemRxiv. [Link]

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review. [Link]

-

Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). Taylor & Francis Online. [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

-

hERG Safety Assay. (n.d.). Evotec. [Link]

-

Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. (2021). PubMed. [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). ResearchGate. [Link]

-

A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel. (2012). National Institutes of Health (NIH). [Link]

-

Thallium-free hERG Potassium Channel Assay. (n.d.). ION Biosciences. [Link]

-

An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. (2018). National Institutes of Health (NIH). [Link]

-

The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioIVT. [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). MDPI. [Link]

-

hERG Serum Shift Assay. (n.d.). Charles River Laboratories. [Link]

-

In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. [Link]

-

Synthesis and anticancer properties of 2-aminothiazole derivatives. (2020). Taylor & Francis Online. [Link]

-

Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. [Link]

-

Enzyme kinetics and inhibition studies. (n.d.). Fiveable. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC. [Link]

-

Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. (2014). PubMed. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

-

Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. [Link]

-

A Novel Approach to Target Engagement for Drug Discovery. (2025). Selvita. [Link]

-

Steady-state enzyme kinetics. (2021). The Biochemist. [Link]

-

2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (2018). National Institutes of Health (NIH). [Link]

-

InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. [Link]

-

In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (2025). PubMed. [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2022). National Institutes of Health (NIH). [Link]

-

Determining target engagement in living systems. (2015). PubMed Central. [Link]

-

Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. (n.d.). Stanford Libraries. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2025). ResearchGate. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-